molecular formula C9H9ClFN3 B13162698 N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13162698
M. Wt: 213.64 g/mol
InChI Key: TVOMVESJWMRWPR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core linked to a 3-chloro-4-fluorophenyl group. Its molecular formula is C₉H₁₀ClFN₃ (molecular weight: 208.65 g/mol). The compound is synthesized via nucleophilic substitution reactions, as exemplified in a European patent where 4,5-dihydro-1H-imidazol-2-amine reacts with a halogenated aryl precursor under controlled conditions. This compound shares structural similarities with other aryl-substituted dihydroimidazoles, which are often explored for their biological activity, such as antihypertensive or antiparasitic properties.

Properties

Molecular Formula

C9H9ClFN3

Molecular Weight

213.64 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9ClFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

TVOMVESJWMRWPR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as 75849-40-0, is a chemical compound with a molecular weight of 213.64 g/mol . While specific applications of this compound are not extensively documented in the provided search results, related research suggests potential uses in medicinal chemistry and related fields.

Potential Applications

  • IDO1 Enzyme Inhibition: Research indicates that N-substituted 4-carboxamide derivatives of 1,2,3-triazoles may inhibit the IDO1 enzyme, which could be relevant to immunotherapeutic studies . Specifically, the presence of an N-substituted moiety in the core structural unit of 1,2,3-triazoles could play a significant role in IDO1 inhibitory efficiencies because of its interaction with polar residues within the active site of the IDO1 enzyme .
  • Tyrosinase Inhibition: The 3-chloro-4-fluorophenyl motif, a component of this compound, has been employed to identify tyrosinase inhibitors from a synthetic source .
  • Synthesis of related compounds: this compound can be used as a building block for synthesizing more complex molecules . For example, it is similar in structure to N-(3-chloro-4-fluorophenyl)-1H-imidazole-5-sulfonamide and N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib .

Relevant Research

  • A study on 4,5-disubstituted 1,2,3-triazoles showed potent IDO1 inhibitory efficacies, with some compounds exhibiting IC50 values in the nanomolar range . These compounds also demonstrated strong IDO1 inhibitory activities in MDA-MB-231 cells with minimal cytotoxicity and induced immune response against breast cancer cells. Furthermore, they exhibited excellent in vivo antitumor efficacy in mice .
  • One study identifies compound II as an active gyrase inhibitor with reasonable antibacterial activity against gram-positive bacteria .
  • Compound 452 was found to have excellent oral bioavailability, moderate systemic clearance, and acceptable exposure in rat pharmacokinetic studies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares key structural attributes and molecular properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine C₉H₁₀ClFN₃ 208.65 3-Cl, 4-F on phenyl ring Planar imidazoline core; halogenated aryl
N-(3-Fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine C₉H₁₀FN₃ 179.19 3-F on phenyl ring Simpler fluorinated analog; lacks chlorine
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine C₁₆H₁₃ClN₄S 344.82 4-Cl on phenyl; fused thienopyridine Extended π-system; anti-leishmanial activity
Indanazoline Hydrochloride C₁₂H₁₄ClN₃·HCl 266.17 Indane-substituted; hydrochloride salt Vasoconstrictor; enhanced solubility
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine C₉H₈ClN₅S 253.71 Benzothiadiazole fused ring Rigid planar structure; strong H-bonding

Key Observations :

  • Substituent Effects : The presence of chlorine and fluorine on the aryl ring in the target compound enhances electron-withdrawing effects compared to simpler analogs like N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine. This may influence reactivity and binding affinity in biological systems.
  • Extended π-Systems: Compounds like N-(4-chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine exhibit fused heterocyclic systems, which improve planarity and intermolecular interactions (e.g., π-π stacking).

Spectroscopic and Computational Insights

  • Vibrational Spectroscopy : For 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, FTIR and Raman studies combined with DFT calculations (B3LYP/6-31G(d,p)) revealed strong N–H stretching at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹. Similar modes are expected for the target compound, though halogen substituents may shift absorption bands.
  • HOMO-LUMO Gaps : The benzothiadiazole analog showed a HOMO-LUMO gap of ~4.5 eV, indicative of moderate charge transfer capacity. Substituted aryl groups (e.g., 3-Cl-4-F) could further modulate electronic properties.

Crystallographic and Supramolecular Features

  • Crystal Packing: N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine forms intramolecular N–H⋯N hydrogen bonds and helical chains via N–H⋯N interactions. The target compound’s crystal structure remains unreported, but its planar imidazoline core may support similar packing motifs.
  • Disorder in Aromatic Rings: The 4-chlorophenyl analog exhibits disorder in its aryl ring orientation, a phenomenon that could occur in the target compound due to steric effects from halogen substituents.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound belonging to the imidazole class, characterized by its unique molecular structure which includes a chloro and a fluorine substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor, which may have implications for the treatment of various diseases including cancer and viral infections.

  • Molecular Formula : C9_9H9_9ClFN3_3
  • Molecular Weight : 213.64 g/mol
  • Structure : The compound features a 4,5-dihydro-imidazole moiety attached to a phenyl ring with halogen substitutions.

Preliminary studies indicate that this compound interacts with biological targets through hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Key Interaction Features:

  • Binding Affinity : The presence of halogens (chlorine and fluorine) enhances binding affinity and selectivity towards biological targets compared to similar compounds.
  • Potential Targets : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Antiviral and Anticancer Properties

Research has suggested that compounds similar to this compound exhibit significant antiviral and anticancer activities. For instance, derivatives of imidazole have shown promise against various viral strains including those resistant to standard treatments.

CompoundActivityReference
This compoundInhibitory effects on specific enzymes
Benzimidazole derivativesAntiviral activity against HCV
Thiazolidinone derivativesInhibition of HIV RT

Case Studies

  • Antiviral Activity : A study highlighted the effectiveness of similar heterocyclic compounds against hepatitis C virus (HCV) and other viral pathogens. The structural characteristics of these compounds contribute to their ability to inhibit viral replication.
  • Anticancer Research : Another investigation focused on the anticancer potential of imidazole derivatives, indicating that modifications in the structure could lead to enhanced cytotoxicity against cancer cell lines.

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